2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative featuring a 3,5-dimethylpyrazole moiety linked via a propyl chain to the naphthalimide core. The pyrazole group introduces hydrogen-bonding capacity and steric bulk, which may modulate solubility, bioavailability, and target interactions. For example, bromoalkyl intermediates (e.g., 2-(3-bromopropyl)-naphthalimide) could undergo nucleophilic substitution with 3,5-dimethylpyrazole to install the pyrazole-propyl side chain.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-12-14(2)23(21-13)11-5-10-22-19(24)16-8-3-6-15-7-4-9-17(18(15)16)20(22)25/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTRUXPHOTWIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines under heating reflux conditions in solvents like acetonitrile. The resulting intermediate is then further reacted with benzoisoquinoline derivatives to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating diseases such as malaria and leishmaniasis.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives can be categorized based on substituents attached to the naphthalimide core:
Alkyl Chain Modifications
- 2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (1) Substituent: Hydroxypropyl group. Synthesis: Achieved via refluxing 1,8-naphthalic anhydride with 3-amino-1-propanol (83% yield). Properties: Polar hydroxyl group enhances solubility in polar solvents (e.g., methanol/water mixtures). Applications: Primarily an intermediate for brominated derivatives (e.g., compound 2).
- 2-(3-Bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (2) Substituent: Bromopropyl group. Synthesis: Derived from compound 1 via NBS/PPh₃-mediated bromination. Properties: Bromine increases molecular weight (halogen effect) and reactivity (e.g., SN2 substitution). Acts as a precursor for further functionalization, such as pyrazole installation.
Heterocyclic Modifications
- Compound 13h (RSC Adv. 2020) Structure: Naphthalimide linked to a pyrazoline-triazole-acetyl-nitrophenyl conjugate via a propyl chain. Substituent: Complex heterocyclic system (pyrazoline, triazole, nitrophenyl). Properties: High molecular weight (659.26 g/mol, HRMS data ), likely with reduced solubility compared to simpler analogues. Contrast with Target: The target compound’s 3,5-dimethylpyrazole lacks the nitro and acetyl groups, possibly reducing metabolic instability while retaining hydrogen-bonding capacity.
- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Structure: Urea core with pyrazole and dimethoxyphenyl groups. Synthesis: Derived from ethyl 3-oxopropanoate and pyrazolamine via AcOH reflux . Properties: Pyrazole contributes to hydrogen-bonding networks; urea enhances rigidity.
Comparative Data Table
Key Findings from Research
Substituent-Driven Bioactivity : The pyrazole group in the target compound may enhance selectivity for kinase targets compared to simpler alkyl derivatives (e.g., compounds 1 and 2), as seen in pyrazoline-containing analogues like 13h .
Solubility Trade-offs : The hydroxypropyl derivative (compound 1) offers superior solubility in polar media, whereas the bromopropyl (compound 2) and pyrazole-propyl (target) derivatives balance reactivity and lipophilicity for cellular uptake .
Synthetic Flexibility : Brominated intermediates (e.g., compound 2) enable modular installation of diverse heterocycles, as demonstrated in compound 13h’s triazole-pyrazoline system .
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a member of the benzoisoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by various research findings and case studies.
- Molecular Formula : C19H22N4O2
- Molar Mass : 342.41 g/mol
- CAS Number : 1250773-31-9
Antibacterial Activity
Recent studies have demonstrated that compounds structurally related to benzoisoquinolines exhibit significant antibacterial properties. For instance, derivatives of pyrazolo[3,4-b]quinolines have shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| Compound C | Pseudomonas aeruginosa | 0.015 mg/mL |
Note: The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.
Antifungal Activity
In addition to antibacterial properties, there is evidence suggesting antifungal activity associated with similar compounds. For example, certain benzoisoquinoline derivatives were tested against fungal pathogens and exhibited varying degrees of effectiveness.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Candida albicans | 0.005 mg/mL |
| Compound E | Aspergillus niger | 0.010 mg/mL |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo[3,4-b]quinoline derivatives found that modifications in their structure significantly influenced their antimicrobial efficacy. The study highlighted that the presence of a dimethyl group enhanced the overall biological activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxic Effects
Research has also indicated potential cytotoxic effects of related compounds on cancer cell lines. In vitro tests showed that these compounds could induce apoptosis in various cancer types, suggesting a dual role in antimicrobial and anticancer activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
